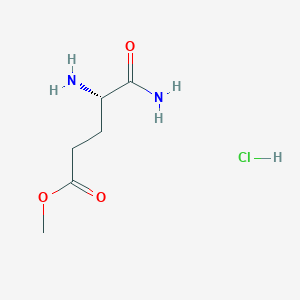

(S)-methyl 4,5-diamino-5-oxopentanoate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (4S)-4,5-diamino-5-oxopentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3.ClH/c1-11-5(9)3-2-4(7)6(8)10;/h4H,2-3,7H2,1H3,(H2,8,10);1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFJYPWQHBLMCCU-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CC[C@@H](C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80704832 | |

| Record name | Methyl L-alpha-glutaminate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70830-50-1 | |

| Record name | Methyl L-alpha-glutaminate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (S)-Methyl 4,5-Diamino-5-oxopentanoate Hydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Methyl 4,5-diamino-5-oxopentanoate hydrochloride, a chiral derivative of L-glutamine, has emerged as a pivotal building block in contemporary medicinal chemistry. Its unique trifunctional architecture, comprising a primary amine, a primary amide, and a methyl ester, all anchored to a stereochemically defined backbone, renders it an exceptionally versatile synthon. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and applications, with a particular focus on its instrumental role in the construction of complex molecular scaffolds for active pharmaceutical ingredients (APIs). As a senior application scientist, the insights provided herein are grounded in both theoretical principles and practical laboratory considerations, aiming to empower researchers in leveraging this compound to its full potential in drug discovery and development programs.

Chemical Identity and Physicochemical Properties

A thorough understanding of the fundamental properties of a synthetic building block is paramount for its effective and safe utilization in the laboratory.

Nomenclature and Structural Elucidation

-

Systematic (IUPAC) Name: methyl (4S)-4,5-diamino-5-oxopentanoate;hydrochloride[1][2]

-

Common Synonyms: H-Glu(OMe)-NH2·HCl, L-Glutamic acid γ-methyl ester α-amide hydrochloride[1][2]

-

CAS Numbers: A notable point of clarification is the existence of multiple CAS numbers associated with this compound, which can be a source of confusion. The most frequently cited include 70830-50-1 and 257288-44-1[1][2]. A third number, 1323290-64-7, also appears in some supplier catalogs[4]. Researchers should exercise diligence in cross-referencing these numbers with the chemical structure and name to ensure the procurement of the correct material.

The hydrochloride salt form is crucial for enhancing the compound's stability and solubility in polar solvents, a common strategy for amino acid derivatives which can be prone to self-condensation or degradation.

Physicochemical Data

The physical properties of this compound are characteristic of a small, polar organic salt.

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline powder | Supplier Data |

| Melting Point | Data not consistently available in literature; expected to be >150 °C with decomposition | General Knowledge |

| Solubility | Soluble in water, methanol, and DMSO. Limited solubility in less polar organic solvents like ethyl acetate and dichloromethane. | General Knowledge |

| Storage Conditions | Store at 2-8°C, protected from light, under an inert atmosphere (e.g., Argon)[5]. It is noted to be light-sensitive. | [5] |

| Shelf Life | Approximately 1095 days under recommended storage conditions. | [5] |

Synthesis and Purification

The reliable synthesis of this key building block is a critical first step in any multi-step synthetic campaign. The most common and efficient laboratory-scale synthesis starts from the readily available and inexpensive amino acid, L-glutamic acid.

Synthetic Strategy: A Step-by-Step Protocol

The synthesis can be conceptualized as a two-step process: the selective esterification of the γ-carboxylic acid of L-glutamic acid, followed by amidation of the α-carboxylic acid. A more direct approach involves the esterification of L-glutamine. However, a common laboratory synthesis involves the esterification of L-glutamic acid followed by amidation. A robust and widely applicable method for the synthesis of amino acid methyl ester hydrochlorides involves the use of methanol with a chlorinating agent, such as thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl).[6]

Protocol: Synthesis of this compound from L-Glutamic Acid

Figure 1: Synthetic workflow for this compound.

Detailed Experimental Protocol:

-

Esterification: Suspend L-glutamic acid (1.0 eq) in anhydrous methanol (10-20 volumes) in a round-bottom flask equipped with a magnetic stirrer and a drying tube. Cool the suspension to 0 °C in an ice bath. Add thionyl chloride (2.2 eq) dropwise via a syringe, ensuring the temperature remains below 10 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours, during which the suspension will become a clear solution.

-

Amidation: Cool the resulting solution of L-glutamic acid dimethyl ester hydrochloride to 0 °C. Bubble anhydrous ammonia gas through the solution or add a saturated solution of ammonia in methanol until the solution is basic. Seal the flask and stir at room temperature for 24-48 hours. The progress of the selective amidation of the α-ester can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Concentrate the reaction mixture under reduced pressure to remove excess methanol and ammonia. The resulting crude solid or oil is then triturated with or recrystallized from a suitable solvent system, such as methanol/diethyl ether, to afford the pure this compound as a white crystalline solid.

Causality Behind Experimental Choices:

-

The use of thionyl chloride with methanol generates HCl in situ, which catalyzes the Fischer esterification and also protects the amino group as its hydrochloride salt, preventing side reactions.

-

The α-ester is more reactive towards nucleophilic attack by ammonia than the γ-ester due to electronic effects, allowing for selective amidation under controlled conditions.

-

Recrystallization is an effective purification method for this compound due to its crystalline nature, allowing for the removal of any unreacted starting materials or di-amide byproducts.

Spectral and Analytical Characterization

For a research audience, unambiguous characterization of starting materials is non-negotiable. The following section outlines the expected spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different protons in the molecule. The exact chemical shifts can vary depending on the solvent used (e.g., D₂O or DMSO-d₆).

-

-OCH₃ (methyl ester): A sharp singlet around 3.7 ppm.

-

-CH- (chiral center): A multiplet (likely a triplet or doublet of doublets) around 4.0 ppm.

-

-CH₂-CH₂- (methylene groups): Two complex multiplets in the range of 2.0-2.5 ppm.

-

-NH₂ (amide and amine): Broad signals that may be exchangeable with D₂O. In DMSO-d₆, the amide protons would appear as two distinct broad singlets around 7.0-8.0 ppm, and the ammonium (-NH₃⁺) protons would be a broad singlet at a higher chemical shift.

-

-

¹³C NMR: The carbon NMR spectrum provides a fingerprint of the carbon skeleton.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.[9][10]

-

N-H stretching (amine hydrochloride and amide): A broad band in the region of 3400-2800 cm⁻¹.

-

C=O stretching (ester): A strong, sharp band around 1740 cm⁻¹.

-

C=O stretching (amide I band): A strong, sharp band around 1680 cm⁻¹.

-

N-H bending (amide II band): A band around 1620 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and obtaining structural information through fragmentation analysis.

-

Electrospray Ionization (ESI): In positive ion mode, the expected [M+H]⁺ ion would be observed at m/z 161.09, corresponding to the free base.

-

Fragmentation Pattern: Common fragmentation pathways would include the loss of the methoxy group (-OCH₃) or the carbamoyl group (-CONH₂), and cleavage of the carbon backbone.[11][12]

Chemical Reactivity and Stability

The synthetic utility of this compound stems from the differential reactivity of its three functional groups.

Figure 2: Reactivity profile of the functional groups.

-

Primary Amine: As the hydrochloride salt, the primary amine is protonated and therefore unreactive as a nucleophile. Neutralization with a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) liberates the free amine, which is a potent nucleophile. This site is the primary handle for peptide couplings, alkylations, and reductive aminations.

-

Methyl Ester: This group is susceptible to nucleophilic attack. It can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions, or converted to other esters via transesterification. It can also be reduced to a primary alcohol.

-

Primary Amide: The amide is the most stable of the three functional groups and generally requires more forcing conditions to react. It can be dehydrated to a nitrile or hydrolyzed to a carboxylic acid under strong acidic or basic conditions.

Stability Considerations:

-

The compound is light-sensitive and should be stored accordingly.[5]

-

As an amino acid derivative, it is susceptible to racemization under harsh basic or acidic conditions, although the hydrochloride salt form mitigates this to some extent.

-

Prolonged storage at elevated temperatures should be avoided to prevent degradation.

Applications in Research and Drug Development

The primary application of this compound is as a chiral building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

Synthesis of Lenalidomide Analogues

A prominent and well-documented application is in the synthesis of analogues of Lenalidomide, an immunomodulatory drug used in the treatment of multiple myeloma.[13] The glutarimide ring of Lenalidomide is structurally related to the glutamine backbone of the title compound. This compound serves as a precursor to the chiral 3-aminopiperidine-2,6-dione moiety that is central to the structure of Lenalidomide and its derivatives.[14][15][16] The stereochemistry at the C4 position is critical for the biological activity of these compounds.

Peptide Synthesis and Peptidomimetics

With its α-amino acid scaffold, this compound can be incorporated into peptide chains. The γ-methyl ester and α-amide functionalities offer opportunities for post-synthetic modification, allowing for the creation of peptidomimetics with altered pharmacokinetic properties.

Synthesis of Heterocyclic Compounds

The trifunctional nature of this molecule makes it a valuable starting material for the synthesis of various heterocyclic systems, which are prevalent in medicinal chemistry.[16][17] Intramolecular cyclization reactions, after appropriate functional group manipulation, can lead to the formation of piperidines, pyridines, and other nitrogen-containing ring systems.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound.

Toxicological Profile

Personal Protective Equipment (PPE)

-

Eye Protection: Safety glasses with side shields or chemical goggles are mandatory.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn. Inspect gloves for any signs of degradation before use.

-

Skin and Body Protection: A laboratory coat should be worn. Ensure that skin is not exposed.

Handling and Disposal

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid generating dust during weighing and transfer.

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. It should be treated as hazardous chemical waste. Do not dispose of down the drain.[5]

Conclusion

This compound is a high-value, versatile building block for chemical synthesis. Its well-defined stereochemistry and trifunctional nature provide a robust platform for the construction of complex and biologically active molecules. A thorough understanding of its chemical properties, a reliable synthetic protocol, and strict adherence to safety guidelines are essential for its successful application in the laboratory. This guide has aimed to provide the necessary technical foundation for researchers to confidently and effectively utilize this important compound in their drug discovery and development endeavors.

References

-

PubChem. This compound. National Center for Biotechnology Information. Retrieved from [Link]

- MDPI. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119.

- Royal Society of Chemistry. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. Dalton Transactions, 46(10), 3235-3247.

-

ResearchGate. (n.d.). Scheme 3. Mechanism of synthesis amino acid methyl ester [N 1 and N 2 ]... [Image]. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003355). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Evaluation of Variability Across Rat Acute Oral Systemic Toxicity Studies. PubMed Central. Retrieved from [Link]

-

LookChem. (n.d.). Cas 1323290-64-7,Methyl 4,5-Diamino-5-Oxopentanoate Hydrochloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. PubMed Central. Retrieved from [Link]

-

California Department of Toxic Substances Control. (n.d.). Acute Oral Toxicity. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

- Google Patents. (n.d.). US20110021567A1 - Preparation of lenalidomide.

-

Environmental Health & Safety, University of Colorado Boulder. (n.d.). Safe Handling and Storage of Chemicals. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Design, synthesis and biological evaluation of Lenalidomide derivatives as tumor angiogenesis inhibitor. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). Chemoselective Synthesis of Lenalidomide-Based PROTAC Library Using Alkylation Reaction. PubMed. Retrieved from [Link]

-

ResearchGate. (2005). Acute Oral Toxicity. Retrieved from [Link]

-

Science.gov. (n.d.). acute oral ld50: Topics by Science.gov. Retrieved from [Link]

- American Chemical Society Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(8), 1387-1393.

-

Lab Manager. (2019, October 2). Handling and Storing Chemicals. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Advances in the Synthesis of Heterocyclic Compounds and Their Applications. PubMed Central. Retrieved from [Link]

-

ResearchGate. (2020). Alternative synthesis of lenalidomide. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

- PDF source for a 13C NMR Chemical Shift Table.

-

Semantic Scholar. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]

- Google Patents. (n.d.). CN1332152A - Synthesis of L-glutamic acid-5-methyl ester.

- Google Patents. (n.d.). US8946265B2 - Process for the preparation of lenalidomide.

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

- Google Patents. (n.d.). DE2158562C3 - Process for the preparation of glutamic acid 5-methyl ester.

- MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6510.

-

ResearchGate. (n.d.). Fragmentation pattern of regioselectively O-methylated maltooligosaccharides in electrospray ionisation-mass spectrometry/collision induced dissociation. Retrieved from [Link]

-

OpenStax. (2023, September 20). 13.11 Characteristics of 13C NMR Spectroscopy. In Organic Chemistry. Retrieved from [Link]

Sources

- 1. dep.nj.gov [dep.nj.gov]

- 2. This compound | C6H13ClN2O3 | CID 53485817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. labsolu.ca [labsolu.ca]

- 4. lookchem.com [lookchem.com]

- 5. agilent.com [agilent.com]

- 6. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 9. The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides: synthesis of coordination complexes, activation proc ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00073A [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 13. US20110021567A1 - Preparation of lenalidomide - Google Patents [patents.google.com]

- 14. Design, synthesis and biological evaluation of Lenalidomide derivatives as tumor angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Chemoselective Synthesis of Lenalidomide-Based PROTAC Library Using Alkylation Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 18. dtsc.ca.gov [dtsc.ca.gov]

- 19. researchgate.net [researchgate.net]

- 20. acute oral ld50: Topics by Science.gov [science.gov]

(S)-methyl 4,5-diamino-5-oxopentanoate hydrochloride CAS number 70830-50-1

An In-depth Technical Guide to (S)-methyl 4,5-diamino-5-oxopentanoate hydrochloride (CAS 70830-50-1)

Abstract

This compound, also known as L-Glutamic acid γ-methyl ester α-amide hydrochloride, is a versatile derivative of L-glutamic acid.[1] Its unique bifunctional nature, possessing both a free amine and a methyl ester, makes it a valuable building block in synthetic chemistry. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, applications, and handling protocols. With applications ranging from pharmaceutical development as a key intermediate for neurological drugs to a supportive agent in biotechnological cell cultures, this compound is of significant interest to the scientific community.[1][2] This document serves as a technical resource, consolidating critical data and methodologies to support its effective use in research and development.

Chemical Identity and Physicochemical Properties

This compound is the hydrochloride salt of the γ-methyl ester of L-glutamine. Its structure is foundational to its function, providing specific reactive sites for chemical synthesis.

Synonyms: H-Glu(OMe)-NH2 HCl, L-Glutamic acid g-methyl ester a-amide hydrochloride, Methyl (4S)-4,5-diamino-5-oxopentanoate hydrochloride, O5-Methyl-L-isoglutamine hydrochloride.[1][3]

Molecular Structure:

-

Molecular Formula: C₆H₁₃ClN₂O₃[3]

-

IUPAC Name: methyl (4S)-4,5-diamino-5-oxopentanoate;hydrochloride[3]

-

SMILES: COC(=O)CCN.Cl[3]

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is a critical attribute for its application in biological systems and for certain reaction conditions.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 70830-50-1 | [1][2][3][5] |

| Appearance | White powder | [1][6] |

| Purity | ≥ 98% (by TLC) | [1][6] |

| Melting Point | 190 - 210 °C | [1][6] |

| Storage Temperature | 0 - 8 °C, sealed in dry, dark place | [1][6][7] |

Synthesis and Quality Control

As a derivative of L-glutamic acid, the synthesis of this compound involves standard peptide chemistry techniques. The general strategy requires orthogonal protection of the functional groups of glutamic acid to achieve selective modification.

Conceptual Synthesis Workflow

The synthesis initiates from a suitably protected L-glutamic acid precursor. A common approach involves the protection of the α-amino group (e.g., with a Cbz or Boc group) and the α-carboxyl group, followed by the esterification of the γ-carboxyl group. Subsequent amidation and deprotection steps yield the final product.

Caption: Conceptual workflow for the synthesis of the target compound.

This multi-step process necessitates rigorous purification and characterization at each stage to ensure the high purity of the final product, which is critical for its applications in sensitive fields like drug development and cell culture.

Analytical Quality Control

Ensuring the identity and purity of this compound is paramount. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Table 2: Standard Analytical Methods for Characterization

| Technique | Purpose | Expected Outcome |

| Thin-Layer Chromatography (TLC) | Purity assessment and reaction monitoring. | A single spot indicates high purity. The Rf value can be used for identification against a standard. |

| ¹H NMR Spectroscopy | Structural confirmation and purity. | Provides information on the number and environment of protons, confirming the presence of the methyl ester, backbone protons, and amide/amine protons. |

| ¹³C NMR Spectroscopy | Structural confirmation. | Confirms the carbon skeleton, including the carbonyl carbons of the ester and amide groups. |

| Mass Spectrometry (MS) | Molecular weight verification. | The measured mass-to-charge ratio should correspond to the molecular weight of the compound (196.63 g/mol ). |

| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis. | Provides a precise measure of purity by separating the main compound from any impurities. |

Protocol 2.2.1: General Protocol for Purity Assessment by TLC

-

Preparation: Prepare a developing chamber with a suitable mobile phase (e.g., a mixture of dichloromethane and methanol).

-

Spotting: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol) and spot it onto a TLC plate (e.g., silica gel 60 F254).

-

Development: Place the TLC plate in the developing chamber and allow the solvent front to move up the plate.

-

Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under UV light (if applicable) and/or by staining with a suitable agent (e.g., ninhydrin for primary amines).

-

Analysis: Calculate the Retention Factor (Rf) value and check for the presence of any impurity spots. A purity of ≥98% is commonly reported for this compound.[1][6]

Applications in Research and Development

The utility of this compound spans multiple scientific disciplines, underscoring its importance as a versatile chemical intermediate.

Pharmaceutical and Drug Development

This compound is a crucial building block in the synthesis of more complex pharmaceutical agents, particularly those targeting neurological disorders.[1][2] Its structural similarity to glutamic acid, a primary excitatory neurotransmitter, makes it an attractive starting point for designing molecules that can modulate neuronal activity. Researchers leverage its reactive amine and ester groups to build larger molecules with enhanced specificity and efficacy.[1]

Biotechnology and Cell Culture

In the field of biotechnology, it is used as a component in cell culture media.[2] Certain cell lines require specific amino acid derivatives for optimal growth and proliferation, and this compound can serve as a key nutrient, making it essential for research in areas like tissue engineering and regenerative medicine.[2]

Neuroscience Research

Given its origin from L-glutamic acid, the compound is utilized in studies related to neurotransmitter function.[1][2] It can be used as a tool to probe metabolic pathways and understand brain chemistry, which may provide insights into the mechanisms of neurological disorders and aid in the development of new therapeutic interventions.[1]

Other Industrial Applications

Beyond biomedical research, it is also employed in the food industry as a flavor enhancer, imparting an "umami" taste to food products.[1][2]

Caption: The central role of the compound in various R&D fields.

Safety, Handling, and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this exact compound is not universally available, general precautions for similar chemical reagents should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8][9][10]

-

Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[8][9]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[8][9]

-

First Aid:

-

Inhalation: If inhaled, move the person to fresh air.[8]

-

Skin Contact: In case of skin contact, wash off with soap and plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so.[8]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention if you feel unwell.[8]

-

Storage

To ensure the stability and longevity of the compound, adhere to the following storage conditions:

-

Temperature: Store in a cool place, typically between 0°C and 8°C.[1][6][7]

-

Atmosphere: Keep the container tightly closed and store in a dry, well-ventilated place.[7][8] Some sources recommend storing under an inert atmosphere as the compound may be sensitive to air and light.

-

Incompatibilities: Keep away from strong oxidizing agents.[8]

Disposal

Dispose of the compound and its container in accordance with local, regional, and national regulations. It should be sent to an approved waste disposal plant.[8] Do not let the product enter drains.[10]

Conclusion

This compound is a high-value chemical entity with significant applications in pharmaceutical development, biotechnology, and neuroscience. Its well-defined structure and reactivity make it an indispensable tool for researchers. This guide has provided a technical foundation covering its properties, synthesis, applications, and handling. By adhering to the outlined protocols and safety measures, scientists can effectively and safely leverage this compound to advance their research and development objectives.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. This compound | C6H13ClN2O3 | CID 53485817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. labsolu.ca [labsolu.ca]

- 5. H-GLU(OME)-NH2 HCL | 70830-50-1 [chemicalbook.com]

- 6. alfachemic.com [alfachemic.com]

- 7. 70830-50-1|(S)-Methyl 4,5-diamino-5-oxopentanoate|BLD Pharm [bldpharm.com]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

(S)-methyl 4,5-diamino-5-oxopentanoate hydrochloride molecular weight

An In-depth Technical Guide to (S)-Methyl 4,5-Diamino-5-Oxopentanoate Hydrochloride: A Key Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of this compound (MDOPH), a chiral amino acid derivative of significant interest to researchers, scientists, and professionals in drug development. With full editorial control, this document is structured to deliver not just data, but a cohesive understanding of the compound's properties, synthesis, analysis, and applications, grounded in scientific integrity and practical expertise.

Core Molecular Identity and Physicochemical Properties

This compound, also known by synonyms such as L-Glutamic acid γ-methyl ester α-amide hydrochloride and H-Glu(OMe)-NH2·HCl, is a derivative of the non-essential amino acid L-glutamic acid.[][2] Its structure features a methyl ester at the γ-carboxyl group and an amide at the α-carboxyl group, with the hydrochloride salt enhancing its stability and solubility in aqueous media.[]

The fundamental properties of this compound are critical for its application in synthesis and formulation. The data presented below combines computationally derived values with information from chemical databases.

Table 1: Core Properties of this compound [3]

| Property | Value | Source |

| Molecular Formula | C₆H₁₃ClN₂O₃ | PubChem[3] |

| Molecular Weight | 196.63 g/mol | PubChem[3] |

| CAS Number | 70830-50-1, 257288-44-1 | PubChem[3] |

| IUPAC Name | methyl (4S)-4,5-diamino-5-oxopentanoate;hydrochloride | PubChem[3] |

| Appearance | White to off-white powder (Typical) | Chem-Impex[2] |

| Melting Point | 190 - 210 °C | Chem-Impex[2] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | ChemScene[4] |

Synthesis and Manufacturing: A Proposed Pathway

While a specific, publicly validated, step-by-step synthesis protocol for this compound is not extensively documented, a scientifically sound and plausible route can be derived from established methodologies for amino acid derivatives. The following proposed synthesis pathway is based on the selective modification of L-glutamic acid, a common and cost-effective starting material.

The core of the synthesis involves two key transformations: the selective esterification of the γ-carboxyl group and the amidation of the α-carboxyl group. The order of these steps is crucial to minimize side reactions and ensure high purity of the final product.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with in-process checks to ensure the reaction is proceeding as expected.

Step 1: N-Protection of L-Glutamic Acid

-

Rationale: The α-amino group is protected to prevent its participation in subsequent esterification and amidation reactions, thus ensuring regioselectivity. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability under the conditions of the subsequent steps and its ease of removal under acidic conditions.

-

Methodology:

-

Suspend L-glutamic acid in a suitable solvent system (e.g., a mixture of dioxane and water).

-

Add a base, such as sodium hydroxide, to deprotonate the carboxylic acid groups and facilitate the reaction.

-

Slowly add di-tert-butyl dicarbonate (Boc₂O) at a controlled temperature (e.g., 0-5°C).

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin-Layer Chromatography (TLC).

-

Work up the reaction by acidifying the aqueous solution and extracting the N-Boc-L-glutamic acid into an organic solvent.

-

Step 2: Selective γ-Esterification

-

Rationale: The γ-carboxyl group is esterified. This can be achieved through various methods, including acid-catalyzed esterification or the use of coupling agents.

-

Methodology:

-

Dissolve the N-Boc-L-glutamic acid in anhydrous methanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid, or use a coupling agent like dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Stir the reaction at room temperature, monitoring by TLC for the disappearance of the starting material.

-

Upon completion, neutralize the acid catalyst (if used) and remove the solvent under reduced pressure. Purify the resulting N-Boc-L-glutamic acid γ-methyl ester by column chromatography.

-

Step 3: α-Amidation

-

Rationale: The remaining free α-carboxyl group is converted to an amide. This is a critical step that requires activation of the carboxylic acid.

-

Methodology:

-

Dissolve the N-Boc-L-glutamic acid γ-methyl ester in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Activate the α-carboxyl group using a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to minimize racemization.

-

Introduce a source of ammonia, such as bubbling ammonia gas through the solution or adding ammonium chloride with a non-nucleophilic base like diisopropylethylamine (DIPEA).

-

Stir the reaction at room temperature until completion, as monitored by TLC.

-

Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts. Purify the N-Boc protected product by column chromatography.

-

Step 4: Deprotection and Hydrochloride Salt Formation

-

Rationale: The final step involves the removal of the N-Boc protecting group and the simultaneous formation of the hydrochloride salt.

-

Methodology:

-

Dissolve the purified N-Boc protected intermediate in a suitable organic solvent, such as dioxane or ethyl acetate.

-

Add a solution of hydrogen chloride in the same solvent (e.g., 4M HCl in dioxane).

-

Stir the mixture at room temperature. The deprotection is typically rapid and results in the precipitation of the hydrochloride salt.

-

Collect the solid product by filtration, wash with a cold solvent like diethyl ether to remove any residual impurities, and dry under vacuum.

-

Analytical Characterization and Quality Control

Ensuring the purity and identity of this compound is paramount for its use in research and development. A combination of chromatographic and spectroscopic techniques should be employed.

Table 2: Analytical Methods for Quality Control

| Method | Purpose | Expected Results |

| HPLC | Purity assessment and quantification | A single major peak with >98% purity. |

| ¹H NMR | Structural confirmation and identification of impurities | Characteristic peaks for the methyl ester, methylene, and methine protons. |

| ¹³C NMR | Structural confirmation | Resonances corresponding to all six carbon atoms in the molecule. |

| Mass Spectrometry | Molecular weight confirmation | A molecular ion peak corresponding to the free base [M+H]⁺ at m/z 161.09. |

| FT-IR | Functional group analysis | Characteristic absorptions for N-H, C=O (ester and amide), and C-O bonds. |

| Chiral Purity | Enantiomeric excess determination | A single peak using a chiral HPLC column or derivatization with a chiral reagent. |

Detailed Protocol: High-Performance Liquid Chromatography (HPLC)

-

Rationale: HPLC is a robust method for determining the purity of the final compound and for monitoring the progress of the synthesis. A reversed-phase method is typically suitable for this polar compound.

-

Methodology:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). A typical gradient might be 5% to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Sample Preparation: Dissolve the compound in the mobile phase at a concentration of approximately 1 mg/mL.

-

Expected ¹H NMR Spectral Data (Illustrative)

-

Rationale: ¹H NMR provides detailed structural information, confirming the presence of all proton environments in the molecule. The spectrum would be recorded in a solvent like D₂O or DMSO-d₆.

-

Expected Chemical Shifts (in D₂O, relative to a reference standard):

-

~3.7 ppm (singlet, 3H): Methyl ester protons (-OCH₃).

-

~2.1-2.3 ppm (multiplet, 2H): Methylene protons adjacent to the ester carbonyl group (-CH₂-COOCH₃).

-

~2.4-2.6 ppm (multiplet, 2H): Methylene protons adjacent to the chiral center (-CH₂-CH(NH₂)-).

-

~4.0 ppm (triplet, 1H): Methine proton at the chiral center (-CH(NH₂)-).

-

The amine and amide protons will exchange with D₂O and may not be visible or may appear as broad signals.

-

Applications in Drug Discovery and Development

This compound serves as a valuable chiral building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its structural similarity to glutamine makes it an interesting scaffold for the development of glutamine analogs.

Glutamine metabolism is a key pathway in many diseases, including cancer and neurological disorders.[5][6] Cancer cells, for instance, often exhibit "glutamine addiction" to support their rapid proliferation.[5] Therefore, molecules that can mimic glutamine and interact with its transporters or metabolic enzymes are of high interest as potential therapeutics.[7][8]

This compound can be used as a starting material for:

-

Peptide Synthesis: It can be incorporated into peptide chains to create peptidomimetics with modified properties.[2]

-

Synthesis of Heterocyclic Compounds: The functional groups can be utilized to construct various ring systems that are common in drug molecules.

-

Development of Enzyme Inhibitors: As a glutamine analog, it can serve as a scaffold for designing inhibitors of enzymes involved in glutamine metabolism, such as glutaminase.[7][8]

Caption: Applications of MDOPH in synthesis and drug discovery.

Safety, Handling, and Storage

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Stability and Storage: The compound should be stored in a tightly sealed container at 2-8°C.[2][4] As a hydrochloride salt of an amino acid derivative, it is expected to be relatively stable under these conditions. However, amino acid solutions can be susceptible to degradation over time, especially at higher temperatures.[9] It is recommended to prepare fresh solutions for critical applications.

-

First Aid Measures:

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If inhaled: Move person into fresh air. If not breathing, give artificial respiration.

-

If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.

-

Conclusion

This compound is a valuable and versatile chiral building block with significant potential in the fields of peptide synthesis and medicinal chemistry. Its straightforward, albeit not formally published, synthesis from L-glutamic acid, combined with its utility as a glutamine analog, makes it an important tool for researchers developing novel therapeutics. Adherence to rigorous analytical characterization and appropriate safety protocols will ensure its effective and safe use in the laboratory.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Adeva-Andany, M. M., et al. (2025). Glutamine Metabolism: Molecular Regulation, Biological Functions, and Diseases. PMC. [Link]

-

Scalise, M., et al. (2017). Glutamine transporters as pharmacological targets: From function to drug design. PMC. [Link]

-

ResearchGate. (2017). Why amino acid aqueous stock solution not give the same results as fresh solution how i store and stabilize thes solutions ?. [Link]

-

Moody, C. J., & O'Connell, M. J. (1999). An efficient route to the α-methyl ester of L-glutamic acid, and its conversion into cis-5-hydroxy-L-pipecolic acid. Chemical Communications (RSC Publishing). [Link]

-

Bullock, C. G., et al. (1990). Stability of ranitidine hydrochloride and amino acids in parenteral nutrient solutions. PubMed. [Link]

-

MDPI. (2021). Glutamine Analogues Impair Cell Proliferation, the Intracellular Cycle and Metacyclogenesis in Trypanosoma cruzi. [Link]

- Google Patents. (2006). Process for synthesis of L-glutamine.

-

ResearchGate. (2023). Glutamine analogs and their conserved mechanism of action at the glutamine-binding site. [Link]

-

MDPI. (2024). Effective Targeting of Glutamine Synthetase with Amino Acid Analogs as a Novel Therapeutic Approach in Breast Cancer. [Link]

-

PubChem. Methyl 5-amino-4-oxopentanoate;chloride. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2015). Synthesis and pharmacological properties of glutamic acid amides: A review. [Link]

-

Oxford Academic. (1977). Amino Acid Stability in Aqueous Solutions of Casein Hydrolysate Under Varied Storage Conditions. American Journal of Health-System Pharmacy. [Link]

-

Reddit. (2024). Amino acid solution storage – please help. r/labrats. [Link]

-

PubMed. (1981). Stability of Amino Acids and the Availability of Acid in Total Parenteral Nutrition Solutions Containing Hydrochloric Acid. [Link]

-

LookChem. (2025). Cas 1323290-64-7,Methyl 4,5-Diamino-5-Oxopentanoate Hydrochloride. [Link]

-

PubMed Central. (2019). Synthesis of nonracemic hydroxyglutamic acids. National Institutes of Health. [Link]

-

HDH Pharma. (2025). Methyl 4,5-diamino-5-oxopentanoate hydrochloride, 95% Purity, C6H13ClN2O3, 1 gram. [Link]

Sources

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C6H13ClN2O3 | CID 53485817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. Glutamine Metabolism: Molecular Regulation, Biological Functions, and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glutamine transporters as pharmacological targets: From function to drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

H-Glu(OMe)-NH2 HCl physical properties

An In-depth Technical Guide to the Physical Properties of L-Glutamic Acid γ-Methyl Ester α-Amide Hydrochloride (H-Glu(OMe)-NH2 HCl)

Abstract

L-Glutamic acid γ-methyl ester α-amide hydrochloride, systematically referred to as H-Glu(OMe)-NH2 HCl, is a pivotal derivative of L-glutamic acid with significant utility in peptide synthesis, neuroscience research, and as a precursor in pharmaceutical development.[1] Its unique structure, featuring a protected γ-carboxyl group as a methyl ester and a primary amide at the α-position, offers strategic advantages for regioselective chemical modifications. This guide provides a comprehensive examination of the core physical and chemical properties of H-Glu(OMe)-NH2 HCl, offering researchers and drug development professionals a foundational understanding of its characteristics. The document details established identification parameters, explores its solubility profile, and presents predicted spectroscopic data based on analogous structures and first principles. Furthermore, it furnishes detailed, field-proven experimental protocols for the empirical validation of these properties, ensuring scientific rigor and reproducibility.

Core Compound Identification and Physicochemical Properties

The foundational step in utilizing any chemical reagent is the unambiguous confirmation of its identity and a clear understanding of its fundamental physical constants. H-Glu(OMe)-NH2 HCl is a white crystalline powder under standard conditions.[1]

Structural and General Properties

The compound's structure is derived from L-glutamic acid, where the γ-carboxyl group is esterified with methanol and the α-carboxyl group is converted to a primary amide. The hydrochloride salt form enhances its stability and crystallinity.

Table 1: Core Identification and Physicochemical Data for H-Glu(OMe)-NH2 HCl

| Property | Value | Source(s) |

| IUPAC Name | methyl (4S)-4,5-diamino-5-oxopentanoate;hydrochloride | [2] |

| Synonyms | L-Isoglutamine methyl ester HCl, H-ISOGLN-OME HCl | [1] |

| CAS Number | 70830-50-1 | [1] |

| Molecular Formula | C₆H₁₂N₂O₃·HCl | [1] |

| Molecular Weight | 196.63 g/mol | [1] |

| Appearance | White powder | [1] |

| Melting Point | 190 - 210 °C | [1] |

| Purity (Typical) | ≥ 98% (by TLC) | [1] |

| Storage Conditions | 0 - 8 °C, desiccated | [1] |

Solubility Profile: A Practical Approach

While quantitative, temperature-dependent solubility data for H-Glu(OMe)-NH2 HCl is not extensively published, its structural features—a primary amine (protonated as the hydrochloride), a primary amide, and an ester—suggest high polarity. Therefore, it is expected to be soluble in polar protic solvents.

Qualitative Solubility Prediction:

-

High Solubility: Water, Methanol.

-

Moderate Solubility: Ethanol, DMSO (with potential for slow dissolution).

-

Low to Insoluble: Apolar organic solvents such as Dichloromethane, Chloroform, Hexanes, and Ethyl Acetate.

The following protocol provides a systematic approach to determining the solubility of H-Glu(OMe)-NH2 HCl for experimental applications.

Experimental Protocol for Qualitative and Semi-Quantitative Solubility Determination

This protocol is designed to efficiently determine a suitable solvent and approximate solubility, a critical step before preparing stock solutions for assays or synthesis.

Materials:

-

H-Glu(OMe)-NH2 HCl

-

Calibrated analytical balance

-

Vortex mixer

-

Bath sonicator

-

A selection of solvents:

-

Deionized Water (H₂O)

-

Methanol (MeOH)

-

Ethanol (EtOH)

-

Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

-

1.5 mL microcentrifuge tubes

Procedure:

-

Aliquot Preparation: Accurately weigh 1-2 mg of H-Glu(OMe)-NH2 HCl into a clean, dry 1.5 mL microcentrifuge tube. Prepare one tube for each solvent to be tested.

-

Initial Solvent Addition: Add a small, precise volume of the first solvent (e.g., 100 µL) to the first tube. This creates an initial high-concentration suspension (10-20 mg/mL).

-

Mechanical Agitation: Vortex the tube vigorously for 30 seconds. Observe for dissolution.

-

Sonication: If the solid is not fully dissolved, place the tube in a bath sonicator for 2-5 minutes. Visually inspect for any remaining particulate matter. A fully solubilized peptide will result in a clear, particle-free solution.[3]

-

Incremental Solvent Addition: If the compound remains insoluble, add another measured aliquot of the solvent (e.g., 100 µL) and repeat steps 3 and 4. Continue this process until the solid dissolves or a practical upper volume limit is reached.

-

Record Observations: Carefully record the volume of solvent required to achieve complete dissolution. This provides a semi-quantitative solubility value (e.g., soluble at >10 mg/mL).

-

Repeat for All Solvents: Repeat the entire process for each selected solvent. For solvents like DMSO, gentle warming (<40°C) can also be employed to aid dissolution.[4]

Caption: Workflow for Solubility Testing of H-Glu(OMe)-NH2 HCl.

Spectroscopic Characterization Profile

Spectroscopic analysis is indispensable for verifying the molecular structure and purity of a compound. While a publicly available, complete set of spectra for H-Glu(OMe)-NH2 HCl is not readily found, we can predict the key features with high confidence based on its constituent functional groups and data from analogous molecules.[5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For H-Glu(OMe)-NH2 HCl, spectra would typically be acquired in a deuterated solvent like D₂O or DMSO-d₆.

¹H NMR (Predicted, 400 MHz, D₂O):

-

δ ~4.0-4.2 ppm (t, 1H): The α-proton (α-CH), shifted downfield by the adjacent amide and protonated amine. It would appear as a triplet due to coupling with the two β-protons.

-

δ ~3.7 ppm (s, 3H): The methyl ester protons (-OCH₃), appearing as a sharp singlet.

-

δ ~2.5-2.7 ppm (t, 2H): The γ-methylene protons (-CH₂-COOMe), appearing as a triplet coupled to the β-protons.

-

δ ~2.1-2.3 ppm (m, 2H): The β-methylene protons (-CH₂-), appearing as a multiplet due to coupling with both the α- and γ-protons.

-

Amide and Amine Protons: In D₂O, the acidic protons of the amide (-CONH₂) and the ammonium (-NH₃⁺) groups would exchange with the solvent and may not be observed or may appear as a broad, low-intensity signal. In DMSO-d₆, they would be visible as distinct, broad signals.

¹³C NMR (Predicted, 101 MHz, D₂O):

-

δ ~175-178 ppm: Carbonyl carbon of the γ-methyl ester (-C OOMe).

-

δ ~171-174 ppm: Carbonyl carbon of the α-amide (-C ONH₂).

-

δ ~53-55 ppm: The α-carbon (-C H-), attached to the nitrogen.

-

δ ~52-54 ppm: The methoxy carbon of the ester (-OC H₃).

-

δ ~29-32 ppm: The γ-methylene carbon (-C H₂-COOMe).

-

δ ~24-27 ppm: The β-methylene carbon (-C H₂-).

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 2: Predicted Key IR Absorption Bands for H-Glu(OMe)-NH2 HCl

| Wavenumber (cm⁻¹) | Functional Group Vibration | Expected Appearance |

| ~3400 - 3200 | N-H stretch (primary amide) | Two bands, medium |

| ~3200 - 2800 | N-H stretch (primary ammonium, -NH₃⁺) | Broad, strong |

| ~2950 - 2850 | C-H stretch (aliphatic) | Medium to weak |

| ~1735 - 1750 | C=O stretch (ester) | Sharp, strong |

| ~1680 - 1690 | C=O stretch (Amide I band) | Strong |

| ~1600 - 1640 | N-H bend (Amide II band) | Medium |

| ~1500 - 1600 | N-H bend (asymmetric, ammonium) | Medium |

| ~1100 - 1300 | C-O stretch (ester) | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and structural information based on the mass-to-charge ratio of the molecule and its fragments. Using Electrospray Ionization (ESI) in positive mode, the expected molecular ion [M+H]⁺ would be observed.

-

[M+H]⁺ (for the free base): m/z 161.08

-

Predicted Fragmentation: The molecule is expected to undergo characteristic fragmentation patterns.[8][9] Key fragmentation pathways for the γ-ester/α-amide structure would include:

-

Loss of NH₃ (Ammonia): A common loss from the α-amide group, especially in metastable ion fragmentation.[9]

-

Loss of CH₃OH (Methanol): From the methyl ester.

-

Formation of an immonium ion: Cleavage of the bond between the α- and β-carbons can lead to the formation of characteristic immonium ions.

-

Caption: Predicted ESI-MS Fragmentation of H-Glu(OMe)-NH2.

Safety and Handling

As a laboratory chemical, H-Glu(OMe)-NH2 HCl should be handled with appropriate care, following standard laboratory safety procedures. While specific toxicity data is limited, information can be inferred from its chemical class.

-

General Handling: Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area. Avoid dust formation.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.

-

First Aid Measures:

-

Skin Contact: Wash off immediately with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.

-

Ingestion: Rinse mouth. Do NOT induce vomiting.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep desiccated.[1]

Conclusion

H-Glu(OMe)-NH2 HCl is a valuable and versatile derivative of L-glutamic acid. This guide has consolidated its core physical properties, providing a reliable reference for researchers. While direct experimental spectroscopic and quantitative solubility data remains sparse in the literature, the provided protocols and predicted data serve as a robust starting point for its application and characterization in a research setting. Adherence to the described experimental methodologies will ensure accurate and reproducible results, facilitating its effective use in the advancement of chemical and pharmaceutical sciences.

References

-

Revealing the Conformational Preferences of Proteinogenic Glutamic Acid Derivatives in Solution by 1 H NMR Spectroscopy and Theoretical Calculations. ACS Publications. [Link]

-

Peptide solubility guidelines - How to solubilize a peptide. SB-PEPTIDE. [Link]

-

Peptide Solubility | Peptide Synthesis. Bio Basic. [Link]

-

THE 15N LABELLED L-GLUTAMIC ACID: EXPERIMENTAL AND COMPUTATIONAL NMR STUDIES. Revue Roumaine de Chimie. [Link]

-

NMR spectrums of glutamic acid-based ethylene diamine (Glu-ED). a¹H-NMR... ResearchGate. [Link]

-

Chemical shifts. University of Regensburg. [Link]

-

Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. PMC. [Link]

-

Structure confirmation of L-iso-glutamine derivatives. ResearchGate. [Link]

-

QUALITATIVE ANALYSIS OF AMINO ACIDS AND PROTEINS. Ankara University. [Link]

- L(+)-isoglutamine compounds and process of preparing same.

-

Fragmentation of protonated peptides containing glutamine or glutamic acid. ResearchGate. [Link]

-

Fragmentation reactions of protonated peptides containing glutamine or glutamic acid. PubMed. [Link]

-

N NMR chemical shifts 6 (ppm, relative to exter- nal NO:) of amino acid methyl ester hydro- chlorides. ResearchGate. [Link]

-

1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the... ResearchGate. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

13-C NMR Chemical Shift Table.pdf. University of Puget Sound. [Link]

-

13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. YouTube. [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Solubility Tests of Proteins- Definition, Principle, Procedure, Result, Uses. Microbe Notes. [Link]

-

Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. [Link]

-

H-Glu(OMe)-OMe HCl [23150-65-4]. Aapptec Peptides. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Glutamic acid - Wikipedia [en.wikipedia.org]

- 4. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 5. pubs.acs.org [pubs.acs.org]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Fragmentation reactions of protonated peptides containing glutamine or glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Profile of O5-methyl-L-isoglutamine Hydrochloride

Abstract

O5-methyl-L-isoglutamine hydrochloride is a compound of interest within the domains of biochemical research and pharmaceutical development. As with any novel chemical entity, a thorough understanding of its physicochemical properties is paramount for its effective application, particularly its solubility. This guide provides a comprehensive framework for characterizing the solubility of O5-methyl-L-isoglutamine hydrochloride. In the absence of established public data for this specific molecule, this document serves as a first-principles guide for researchers, outlining the theoretical considerations and practical methodologies required to robustly determine its solubility profile. We will delve into the key factors influencing solubility, present industry-standard experimental protocols for both kinetic and thermodynamic solubility, and offer insights into data interpretation. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary tools to generate reliable and reproducible solubility data for O5-methyl-L-isoglutamine hydrochloride and other novel compounds.

Introduction to O5-methyl-L-isoglutamine Hydrochloride and the Critical Role of Solubility

O5-methyl-L-isoglutamine hydrochloride is a derivative of L-isoglutamine, an isomer of the proteinogenic amino acid glutamine.[1][2][3] While L-isoglutamine itself is known to be soluble in water, the introduction of a methyl ester at the O5 position and its formulation as a hydrochloride salt will significantly alter its physicochemical properties, including solubility.[1][4]

In pharmaceutical research and development, solubility is a cornerstone property that dictates a compound's journey from a laboratory curiosity to a potential therapeutic agent.[5][6] It directly influences bioavailability, formulation strategies, and the design of in-vitro and in-vivo experiments.[5][7] A compound with poor solubility can face significant hurdles in development, including challenges in administration, absorption, and achieving therapeutic concentrations.[8] Therefore, a precise and early characterization of the solubility of O5-methyl-L-isoglutamine hydrochloride is not merely a data collection exercise; it is a critical step in its scientific evaluation.

This guide will provide the foundational knowledge and practical steps to determine this crucial parameter.

Theoretical Framework: Factors Influencing the Solubility of O5-methyl-L-isoglutamine Hydrochloride

The solubility of a compound is a complex interplay of its intrinsic properties and the external environment. For O5-methyl-L-isoglutamine hydrochloride, the following factors are of primary importance:

-

Molecular Structure: The presence of polar functional groups such as the amino group, the amide, and the carboxylic acid ester in O5-methyl-L-isoglutamine will dictate its ability to form hydrogen bonds with solvent molecules.

-

Ionization (pKa): As a hydrochloride salt, the compound will be ionized in solution. The pH of the solvent will play a critical role in its solubility, influencing the equilibrium between the ionized and non-ionized forms.

-

Crystal Lattice Energy: The strength of the intermolecular forces in the solid state of O5-methyl-L-isoglutamine hydrochloride must be overcome by the energy of solvation for dissolution to occur.[5]

-

Solvent Properties: The polarity, hydrogen bonding capacity, and pH of the solvent are critical external factors.

-

Temperature: Temperature can have a varied effect on solubility depending on the thermodynamics of the dissolution process.

Experimental Determination of Solubility: A Methodological Overview

The experimental approach to determining solubility can be broadly categorized into two types: kinetic and thermodynamic solubility. The choice between these methods depends on the stage of research and the required level of precision.[8]

Kinetic Solubility

Kinetic solubility measures the concentration of a compound at the point of precipitation from a solution that was initially prepared in a soluble form, typically in an organic solvent like dimethyl sulfoxide (DMSO) and then diluted into an aqueous buffer.[8] This high-throughput method is particularly useful in the early stages of drug discovery for screening large numbers of compounds.[5][8]

Common kinetic solubility assay methods include:

-

Nephelometry: This technique measures the scattering of light by undissolved particles to detect precipitation.[5][6]

-

Direct UV Assay: This method involves the filtration of the solution to remove any precipitate, followed by the quantification of the dissolved compound in the supernatant using UV-Vis spectroscopy.[5]

Thermodynamic Solubility

Thermodynamic solubility, often referred to as equilibrium solubility, is the concentration of a compound in a saturated solution when it is in equilibrium with its solid phase.[8] This is a more time-consuming but also a more accurate and definitive measure of solubility. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[9]

Key steps in thermodynamic solubility determination include:

-

Incubation: An excess of the solid compound is mixed with the solvent and agitated for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[5]

-

Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.[7]

-

Quantification: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, most commonly High-Performance Liquid Chromatography (HPLC).[5][7]

Detailed Protocol: Thermodynamic Solubility of O5-methyl-L-isoglutamine Hydrochloride via the Shake-Flask Method

This section provides a detailed, step-by-step protocol for determining the thermodynamic solubility of O5-methyl-L-isoglutamine hydrochloride.

Materials:

-

O5-methyl-L-isoglutamine hydrochloride

-

Selected aqueous buffers (e.g., phosphate-buffered saline at pH 7.4, citrate buffers at various pH values)

-

High-purity water

-

Analytical balance

-

Vials with screw caps

-

Shaker or rotator capable of constant agitation at a controlled temperature

-

Centrifuge or filtration apparatus (e.g., syringe filters with low compound binding)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Volumetric flasks and pipettes

Protocol:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of O5-methyl-L-isoglutamine hydrochloride and dissolve it in a suitable solvent to prepare a stock solution of known concentration.

-

Prepare a series of calibration standards by diluting the stock solution.

-

-

Sample Preparation:

-

Add an excess amount of O5-methyl-L-isoglutamine hydrochloride to a series of vials. The excess solid should be clearly visible.

-

Add a known volume of the desired buffer to each vial.

-

-

Equilibration:

-

Tightly cap the vials and place them on a shaker or rotator.

-

Agitate the samples at a constant temperature for 24-72 hours. A preliminary time-course experiment can determine the time required to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, carefully separate the undissolved solid from the solution.

-

Centrifugation: Centrifuge the vials at high speed to pellet the solid. Carefully collect the supernatant.

-

Filtration: Use a syringe filter to separate the solid. Ensure the filter material has low binding affinity for the compound. Discard the initial portion of the filtrate to saturate any binding sites on the filter.

-

-

-

Quantification:

-

Dilute the clear supernatant with a suitable solvent if necessary.

-

Analyze the concentration of O5-methyl-L-isoglutamine hydrochloride in the diluted supernatant using a validated HPLC method.

-

Construct a calibration curve from the standard solutions and use it to determine the concentration in the samples.

-

Data Presentation:

The solubility data for O5-methyl-L-isoglutamine hydrochloride should be summarized in a clear and organized table.

| Solvent/Buffer (pH) | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |

| Phosphate-Buffered Saline (7.4) | 25 | ||

| 0.1 M HCl (1.0) | 25 | ||

| Acetate Buffer (4.5) | 25 | ||

| High-Purity Water | 25 | ||

| Phosphate-Buffered Saline (7.4) | 37 |

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for reproducible results.

Sources

- 1. L-Isoglutamine [drugfuture.com]

- 2. Isoglutamine | C5H10N2O3 | CID 445883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Isoglutamine - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Solubility Test | AxisPharm [axispharm.com]

- 6. rheolution.com [rheolution.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. researchgate.net [researchgate.net]

(S)-methyl 4,5-diamino-5-oxopentanoate hydrochloride literature review

An In-depth Technical Guide to (S)-methyl 4,5-diamino-5-oxopentanoate hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a glutamine analogue with significant potential in medicinal chemistry and drug development. We will delve into its chemical characteristics, propose a robust synthetic pathway, and explore its putative biological role as a glutamine antagonist, particularly in the context of cancer research. This document is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this valuable chemical entity.

Introduction: The Significance of a Glutamine Analogue

This compound, also known as L-Glutamic acid γ-methyl ester α-amide hydrochloride, is a derivative of the amino acid L-glutamic acid.[1] Its structure is notably similar to L-glutamine, differing by the presence of a methyl ester at the gamma-carboxyl position instead of a free carboxylate. This subtle modification has profound implications, positioning the molecule as a potential competitive antagonist for glutamine-dependent metabolic pathways.

Many cancer cells exhibit a phenomenon known as "glutamine addiction," where they rely heavily on glutamine as a primary source of carbon and nitrogen for proliferation and survival.[2] Enzymes that utilize glutamine are thus critical targets for therapeutic intervention. Molecules that mimic glutamine, such as 6-diazo-5-oxo-L-norleucine (DON), have shown potent anti-tumor activity by blocking these enzymes.[2][3] this compound fits into this paradigm as a stable, synthetically accessible glutamine mimetic, making it a compound of high interest for developing novel anticancer agents.

Chemical & Physical Profile

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | methyl (4S)-4,5-diamino-5-oxopentanoate;hydrochloride | [1] |

| Molecular Formula | C₆H₁₃ClN₂O₃ | [1][4] |

| Molecular Weight | 196.63 g/mol | [1][4] |

| CAS Number | 70830-50-1, 257288-44-1, 1323290-64-7 | [1][4][5][6] |

| Canonical SMILES | COC(=O)CCN.Cl | [1] |

| InChIKey | CFJYPWQHBLMCCU-WCCKRBBISA-N | [1] |

| Appearance | Solid (predicted) | [6] |

| Storage | 2-8°C, Protected from light, under inert atmosphere | [4][6] |

| Solubility | Soluble in polar protic solvents (e.g., water, methanol) | Inferred |

| Synonyms | H-Glu(OMe)-NH2 HCl, O5-Methyl-L-isoglutamine hydrochloride | [1] |

Synthesis and Characterization: A Proposed Workflow

While several patents describe the synthesis of analogous structures like the tert-butyl ester[7][8], a detailed public protocol for the methyl ester hydrochloride is less common. Below, we propose a logical and robust synthetic workflow starting from the readily available N-Cbz-L-glutamic acid. This multi-step process is designed for high fidelity and scalability.

Diagram of Proposed Synthetic Pathway

Caption: Proposed three-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Selective γ-Esterification of N-Cbz-L-glutamic acid

-

Rationale: The gamma-carboxylic acid is more sterically accessible and electronically favored for esterification under acidic conditions compared to the alpha-carboxylic acid, which is adjacent to the bulky Cbz protecting group.

-

Suspend N-Cbz-L-glutamic acid (1 equivalent) in anhydrous methanol (10 volumes).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add concentrated sulfuric acid (0.1 equivalents) dropwise while stirring.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of starting material.

-

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-L-glutamic acid γ-methyl ester.

Step 2: Amidation of the α-Carboxylic Acid

-

Rationale: Standard peptide coupling reagents like EDC and HOBt are used to activate the alpha-carboxylic acid, allowing for efficient and chemoselective reaction with ammonia to form the primary amide.

-

Dissolve the product from Step 1 (1 equivalent) in dichloromethane (DCM, 10 volumes).

-

Add 1-Hydroxybenzotriazole (HOBt, 1.1 equivalents) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl, 1.1 equivalents).

-

Stir the mixture at room temperature for 30 minutes to form the active ester.

-

Slowly add aqueous ammonia (28-30%, 2 equivalents) and stir vigorously for 4-6 hours.

-

Monitor the reaction by LC-MS. Upon completion, dilute with DCM and wash with water and brine.

-

Dry the organic layer over sodium sulfate, filter, and concentrate to yield the Cbz-protected intermediate.

Step 3: Cbz-Deprotection and Hydrochloride Salt Formation

-

Rationale: Catalytic hydrogenation is a clean and effective method for removing the Cbz (benzyloxycarbonyl) protecting group. The resulting free amine is then protonated with hydrochloric acid to form the stable, crystalline hydrochloride salt.

-

Dissolve the protected amide from Step 2 in methanol (15 volumes).

-

Add Palladium on carbon (10% w/w, 0.05 equivalents) to the solution.

-

Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker) for 8-12 hours.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.

-

Concentrate the filtrate. Dissolve the resulting oil in a minimal amount of anhydrous methanol and cool to 0°C.

-

Add a solution of HCl in diethyl ether (2M) dropwise until the pH is ~2.

-

The product, this compound, should precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Characterization

The final product should be characterized by:

-

¹H and ¹³C NMR: To confirm the chemical structure and stereochemical integrity.

-

Mass Spectrometry (MS): To verify the molecular weight (196.63 g/mol for the hydrochloride salt, 160.17 for the free base).[1][9]

-

Infrared (IR) Spectroscopy: To identify key functional groups (ester C=O, amide C=O, N-H bonds).

-

Melting Point Analysis: To assess purity.

Putative Biological Role and Mechanism of Action

The primary interest in this compound stems from its structural analogy to L-glutamine. This similarity suggests it could act as a competitive inhibitor of glutamine-dependent enzymes.

Diagram: Structural Mimicry of Glutamine

Sources

- 1. This compound | C6H13ClN2O3 | CID 53485817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. drugdiscovery.jhu.edu [drugdiscovery.jhu.edu]

- 3. Protective Effects of Glutamine Antagonist 6-Diazo-5-Oxo-l-Norleucine in Mice with Alphavirus Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. labsolu.ca [labsolu.ca]

- 5. Methyl 4,5-Diamino-5-Oxopentanoate Hydrochloride | 1323290-64-7 [chemicalbook.com]

- 6. Cas 1323290-64-7,Methyl 4,5-Diamino-5-Oxopentanoate Hydrochloride | lookchem [lookchem.com]

- 7. WO2019040109A1 - Processes for preparation of (s)-tert-butyl 4,5-diamino-5-oxopentanoate - Google Patents [patents.google.com]

- 8. US10717703B2 - Processes for the preparation of (S)-tert-butyl 4,5-diamino-5-oxopentanoate - Google Patents [patents.google.com]

- 9. chemscene.com [chemscene.com]

Methodological & Application

Application Notes and Protocols for the Large-Scale Synthesis of (S)-methyl 4,5-diamino-5-oxopentanoate hydrochloride

Abstract

This comprehensive technical guide provides a detailed protocol for the large-scale synthesis of (S)-methyl 4,5-diamino-5-oxopentanoate hydrochloride, a valuable chiral building block in pharmaceutical research and development. The synthesis is strategically designed in three main stages, commencing with the selective γ-esterification of L-glutamic acid, followed by the targeted amidation of the α-carboxylic acid, and concluding with the formation of the hydrochloride salt. This document elucidates the chemical principles underpinning each synthetic step, offers a robust, scalable protocol, and addresses critical aspects of process optimization, safety, and analytical quality control. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development.

Introduction and Strategic Overview